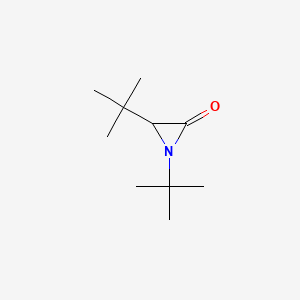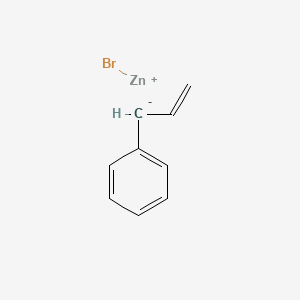
bromozinc(1+);prop-2-enylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromozinc(1+);prop-2-enylbenzene is an organozinc compound that combines a bromozinc moiety with a prop-2-enylbenzene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromozinc(1+) compounds can be synthesized by reacting organolithium or Grignard reagents with zinc halides. For example, chlorobutyl lithium can react with zinc bromide to form 4-chlorobutylzinc bromide . Similarly, prop-2-enylbenzene can be synthesized through electrophilic aromatic substitution reactions involving benzene derivatives .
Industrial Production Methods
Industrial production of bromozinc(1+);prop-2-enylbenzene typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The reactions are often carried out in an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Bromozinc(1+);prop-2-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromozinc moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Bromozinc(1+);prop-2-enylbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bromozinc(1+);prop-2-enylbenzene involves its reactivity as an organozinc compound. The bromozinc moiety can participate in nucleophilic substitution reactions, while the prop-2-enylbenzene structure can undergo electrophilic aromatic substitution. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the functional groups present .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Prop-1-enyl benzene-1,2-diol: Shares the prop-2-enylbenzene structure but with additional hydroxyl groups.
4-allyl-2,6-dimethoxy phenol: Contains an allyl group and methoxy substituents.
2-allyl-6-methoxy phenol: Similar structure with an allyl group and methoxy substituents.
Uniqueness
Bromozinc(1+);prop-2-enylbenzene is unique due to the presence of the bromozinc moiety, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
20599-28-4 |
|---|---|
Molekularformel |
C9H9BrZn |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
bromozinc(1+);prop-2-enylbenzene |
InChI |
InChI=1S/C9H9.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
QMXRGLFTPRUFJP-UHFFFAOYSA-M |
Kanonische SMILES |
C=C[CH-]C1=CC=CC=C1.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


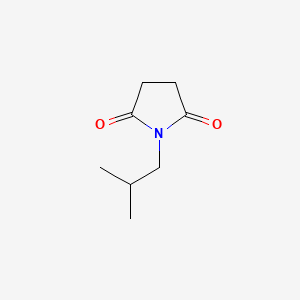
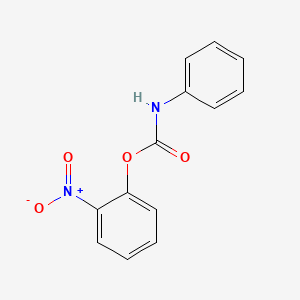

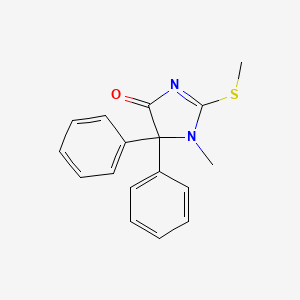
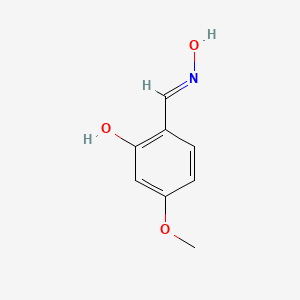
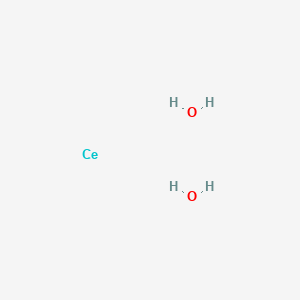
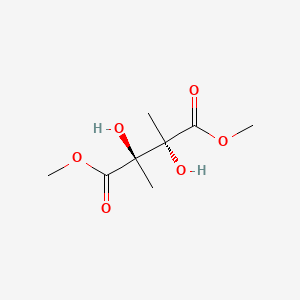
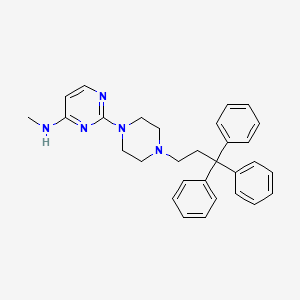


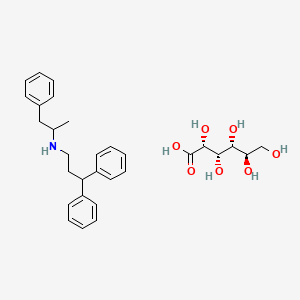

![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
